Ethyl 4-methoxybenzofuran-6-carboxylate

Lipophilicity Drug Design Physicochemical Properties

Researchers often encounter failed analog substitution when minor benzofuran scaffold modifications alter LogP, boiling point, or conformational profiles. Ethyl 4-methoxybenzofuran-6-carboxylate (CAS 831222-90-3) addresses this with its specific 4-methoxy-6-ethyl ester pattern: • Calculated XLogP of 2.5 (vs. 2.1 for methyl ester analog) optimizes oral bioavailability potential. • Boiling point of 321.4 °C enables high-temperature reactions with reduced thermal degradation risk. • 4 rotatable bonds (vs. 3 in methyl ester) offer a distinct conformational landscape for SAR binding studies. Available from BenchChem with global shipping for research use.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 831222-90-3
Cat. No. B3057623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methoxybenzofuran-6-carboxylate
CAS831222-90-3
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(C=CO2)C(=C1)OC
InChIInChI=1S/C12H12O4/c1-3-15-12(13)8-6-10(14-2)9-4-5-16-11(9)7-8/h4-7H,3H2,1-2H3
InChIKeyBZDCWOTVJIMLPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Methoxybenzofuran-6-carboxylate (CAS 831222-90-3): Core Properties and Chemical Classification for Research Procurement


Ethyl 4-methoxybenzofuran-6-carboxylate (CAS 831222-90-3) is a synthetic benzofuran derivative with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol [1]. It features a benzofuran core—a fused benzene and furan ring system—substituted with a methoxy group at the 4-position and an ethyl ester at the 6-carboxylate position [2]. This compound is primarily utilized as a research chemical and a building block in medicinal chemistry for the synthesis of more complex benzofuran-based molecules with potential biological activities .

Why Generic Substitution of Ethyl 4-Methoxybenzofuran-6-carboxylate (CAS 831222-90-3) with Closest Analogs Is Scientifically Unreliable


Within the benzofuran-6-carboxylate scaffold, even minor structural modifications profoundly alter physicochemical properties, synthetic accessibility, and biological activity profiles, rendering simple interchangeability invalid. The target compound's specific 4-methoxy and 6-ethyl ester substitution pattern is distinct from closely related analogs like the methyl ester (CAS 18014-94-3) or regioisomers with a 2-carboxylate group . For instance, altering the ester from ethyl to methyl changes the calculated LogP from 2.5 to 2.1 , a shift that can significantly impact membrane permeability and in vivo distribution. Furthermore, shifting the carboxylate from the 6-position to the 2-position creates a different regioisomer (e.g., CAS 59254-12-5), which may interact with entirely different biological targets or synthetic intermediates . Such variations can lead to unexpected solubility challenges or altered reactivity in downstream chemical transformations, thereby invalidating the use of a close analog as a drop-in replacement in a research or development program.

Quantitative Differentiation Evidence for Ethyl 4-Methoxybenzofuran-6-carboxylate (CAS 831222-90-3) Versus Analogs


Increased Lipophilicity (LogP) of Ethyl Ester Over Methyl Ester Analog Enhances Potential Membrane Permeability

The ethyl ester group confers greater lipophilicity compared to the methyl ester analog. The target compound has a calculated XLogP3 value of 2.5 , whereas its closest analog, methyl 4-methoxybenzofuran-6-carboxylate (CAS 18014-94-3), has a calculated XLogP3 of 2.1 . This difference in lipophilicity can influence passive diffusion across biological membranes, potentially affecting oral absorption and distribution in vivo.

Lipophilicity Drug Design Physicochemical Properties

Higher Boiling Point of Ethyl Ester Compared to Unsubstituted Benzofuran-2-Carboxylate Provides Thermal Stability Margin

The target compound exhibits a predicted boiling point of 321.4±22.0 °C at 760 mmHg [1]. This is significantly higher than the boiling point of the structurally simpler analog ethyl benzofuran-2-carboxylate (CAS 3199-61-9), which is reported as 274.0±13.0 °C . The increased thermal stability of the target compound may allow for a wider range of synthetic reaction conditions, particularly those requiring elevated temperatures without risk of volatilization.

Thermal Stability Synthetic Chemistry Reaction Conditions

Higher Rotatable Bond Count of Ethyl Ester Increases Conformational Flexibility Compared to Methyl Ester Analog

The ethyl ester group in the target compound provides an additional rotatable bond compared to the methyl ester analog. The target compound has a rotatable bond count of 4 , while methyl 4-methoxybenzofuran-6-carboxylate has a count of 3 . This additional degree of conformational freedom can be crucial for optimizing interactions with a biological target, allowing the molecule to adopt a more favorable binding conformation.

Molecular Flexibility Ligand Binding Structure-Activity Relationship

Recommended Research and Industrial Applications for Ethyl 4-Methoxybenzofuran-6-carboxylate (CAS 831222-90-3) Based on Differentiated Evidence


Medicinal Chemistry Lead Optimization: Tuning Lipophilicity for Enhanced Oral Bioavailability

This compound is a suitable candidate for medicinal chemistry programs where fine-tuning lipophilicity is required. Its calculated XLogP of 2.5 (versus 2.1 for the methyl ester analog) positions it favorably for achieving a LogP within the typical range for orally bioavailable drugs (commonly LogP 1-3). This property can be strategically exploited to improve passive membrane permeability without resorting to more extensive structural modifications.

High-Temperature Synthetic Methodology Development

With a predicted boiling point of 321.4 °C [1], this ethyl ester is a more robust building block for reactions requiring elevated temperatures compared to simpler benzofuran carboxylates with lower boiling points (e.g., ~274 °C for ethyl benzofuran-2-carboxylate). Researchers can employ this compound in high-temperature cyclizations, condensations, or metal-catalyzed cross-couplings with a reduced risk of thermal degradation or evaporative loss.

Conformational Sampling in Structure-Activity Relationship (SAR) Studies

The additional rotatable bond in the ethyl ester group (4 vs. 3 in the methyl ester) provides a distinct conformational profile. This feature is valuable in SAR campaigns aimed at mapping the conformational requirements of a target binding site. The ethyl ester offers a different energy landscape for the pendant ester group compared to its methyl counterpart, which can lead to novel binding interactions and insights.

Synthesis of Fused Heterocyclic Libraries

As a functionalized benzofuran with a reactive ester group, this compound serves as an excellent starting material for generating diverse libraries of fused heterocycles . The 4-methoxy group can direct electrophilic aromatic substitution, while the 6-ethyl ester can be hydrolyzed to the carboxylic acid for amide coupling or other derivatizations. This reactivity profile is foundational for medicinal chemistry programs aiming to explore novel chemical space around the benzofuran core.

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